

Comparative transcriptomics of cells treated with Centaureidin

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Compound of Interest

Compound Name: Centaureidin

Cat. No.: B101293

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A comparative analysis of the transcriptomic effects of **Centaureidin** reveals its targeted influence on immune response pathways, particularly in T cells. While comprehensive RNA-sequencing data on **Centaureidin**-treated cells is not yet publicly available, existing studies provide valuable insights into its mechanism of action by comparing its effects to its glycoside precursor, Centaurein, and other cellular activators. This guide synthesizes the available experimental data to offer a clear comparison of their impacts on gene expression.

Data Presentation: Comparative Effects on Gene Expression

The following table summarizes the quantitative data on the effects of **Centaureidin** and its related compounds on the transcriptional regulation of Interferon-gamma (IFN- γ), a critical cytokine in the immune response. The data is derived from studies on Jurkat T cells.

Treatment	Target Gene/Promoter	Fold Increase in Activity (Compared to Vehicle)	Key Findings
Centaureidin	IFN- γ Promoter	~5x (at 2 μ g/ml)	Significantly enhances IFN- γ transcription at a much lower concentration than Centaurein.[1]
Centaurein	IFN- γ Promoter	~5x (at 100 μ g/ml)	Stimulates IFN- γ transcription.[1]
PHA (Phytohemagglutinin)	IFN- γ Promoter	Not specified	A known T-cell stimulant used as a positive control.[1]
Centaurein	NFAT Enhancer	~4x	Activates the NFAT signaling pathway.[1]
PHA (Phytohemagglutinin)	NFAT Enhancer	~23x	Potent activator of the NFAT pathway.[1]
Centaurein	NF κ B Enhancer	~3x	Activates the NF κ B signaling pathway.[1]
PHA (Phytohemagglutinin)	NF κ B Enhancer	~3x	Activates the NF κ B pathway to a similar extent as Centaurein. [1]
Centaurein	AP-1 Enhancer	No significant effect	Does not significantly engage the AP-1 transcription factor.[1]
PHA (Phytohemagglutinin)	AP-1 Enhancer	~10x	Strong activator of the AP-1 pathway.[1]

Experimental Protocols

The following methodologies were employed to assess the transcriptomic effects of **Centaureidin** and Centaurein.

Cell Culture and Treatment:

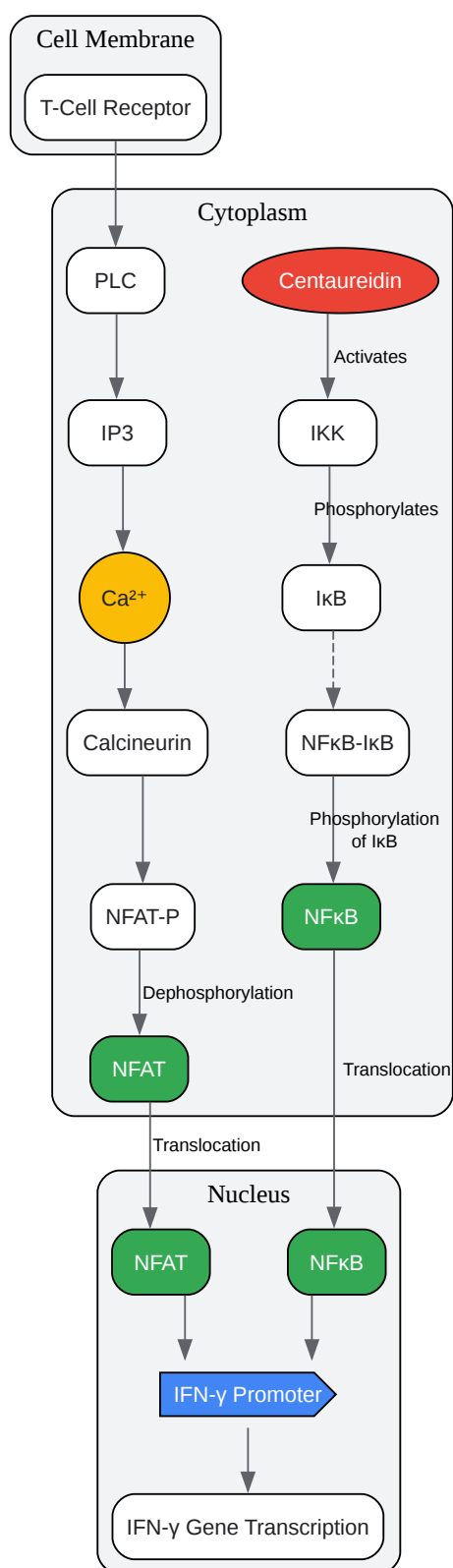
- Cell Line: Jurkat T cells (a human T lymphocyte cell line) and primary mouse splenocytes were used.
- Compounds: **Centaureidin** and Centaurein were dissolved in a vehicle (Methanol) for cell treatment. Phytohemagglutinin (PHA) was used as a positive control for T-cell activation.
- Treatment Conditions: Cells were stimulated with the respective compounds at specified concentrations (e.g., **Centaureidin** at 2 µg/ml, Centaurein at 100 µg/ml).

Reporter Gene Assays:

- Objective: To measure the transcriptional activity of the IFN-γ promoter and specific transcription factor binding sites (NFAT, NFκB, AP-1).
- Method: Jurkat cells were transiently transfected with luciferase reporter plasmids. These plasmids contain the firefly luciferase gene under the control of either the IFN-γ promoter or multimerized binding sites for NFAT, NFκB, or AP-1. Following transfection, cells were treated with **Centaureidin**, Centaurein, or PHA. The luciferase activity was then measured, which is proportional to the transcriptional activity of the promoter or enhancer element.

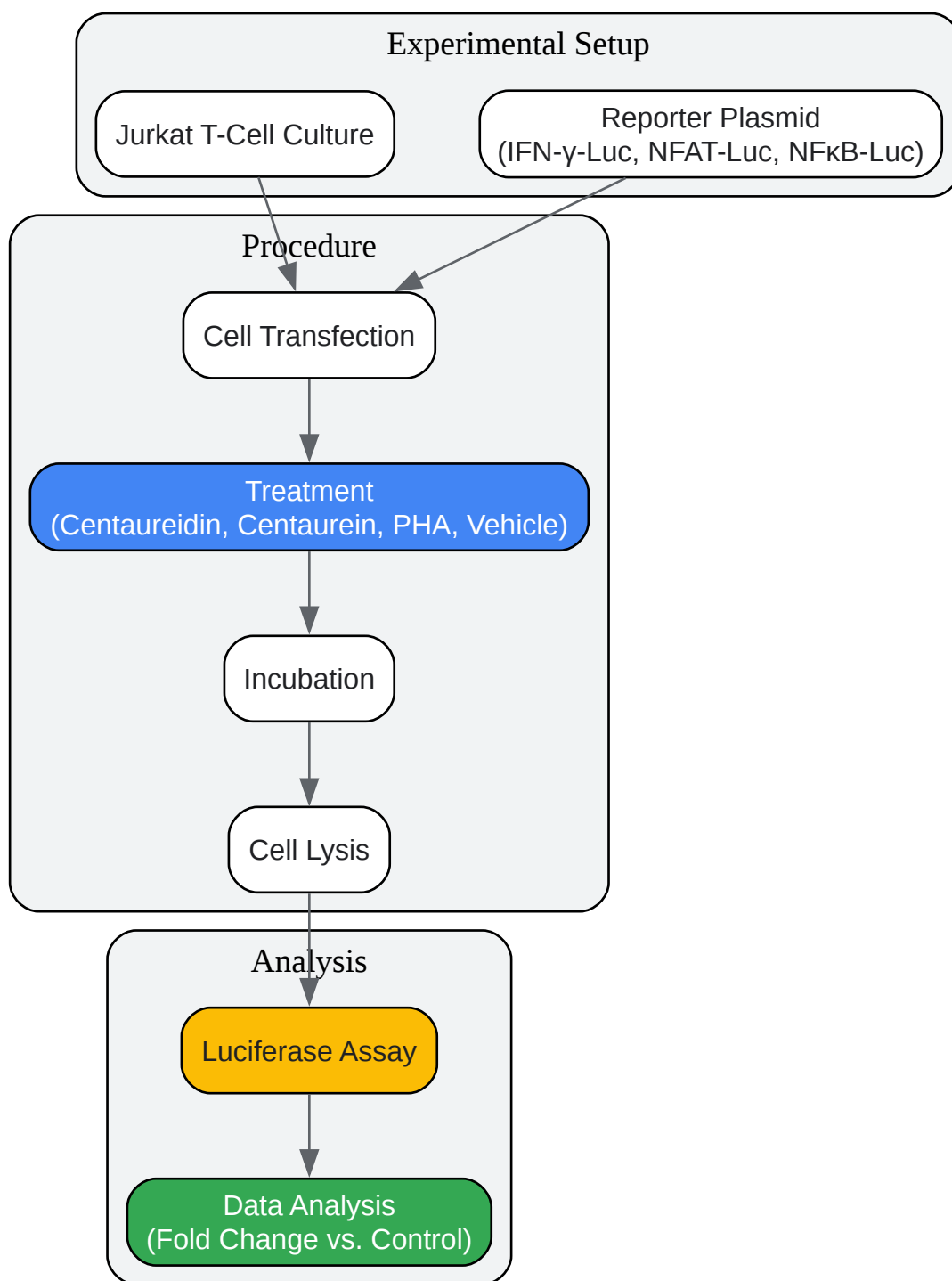
Visualizations

The following diagrams illustrate the signaling pathway modulated by **Centaureidin** and the general experimental workflow used to elucidate these effects.



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Caption: Proposed signaling pathway of **Centaureidin**-induced IFN-γ expression.



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References

- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
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